

BAY 11-7082 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	BAY 11-7082	
Cat. No.:	B1667768	Get Quote

Application Notes and Protocols for BAY 11-7082

Introduction

BAY 11-7082 is a well-characterized inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It functions by irreversibly inhibiting the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[3][4][5][6] This action prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and cell survival genes.[7][8] Beyond its primary target, **BAY 11-7082** has also been shown to inhibit ubiquitin-specific proteases like USP7 and USP21.[3][6] These application notes provide detailed information on the solubility, storage, and use of **BAY 11-7082** in common research applications.

Chemical Properties

A summary of the key chemical properties of **BAY 11-7082** is provided below.



Property	Value	Reference(s)
Molecular Formula	C10H9NO2S	[4][9]
Molecular Weight	207.25 g/mol	[3][9]
Appearance	White to off-white crystalline solid	[4][9]
CAS Number	19542-67-7	[4]

Solubility Data

The solubility of **BAY 11-7082** in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The data is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[3]

Solvent	Solubility	Reference(s)
DMSO (Dimethyl sulfoxide)	≥100 mg/mL (~482.5 mM)	[6]
~41 mg/mL (~197.8 mM)	[1][3]	
25 mg/mL (~120.6 mM)	[4][9]	_
DMF (Dimethylformamide)	25 mg/mL (~120.6 mM)	[4][9]
Ethanol	~10 mg/mL (~48.3 mM)	[1]
≥10.64 mg/mL (with warming)	[10]	_
~0.2 mg/mL	[4][9]	
Water	Insoluble (<1 mg/mL)	[1][10]
Aqueous Buffers (e.g., PBS)	Sparingly soluble	[9]
1:3 DMF:PBS (pH 7.2)	~0.25 mg/mL	[9]

Storage and Stability



Proper storage of **BAY 11-7082** is essential to maintain its chemical integrity and biological activity.

Form	Storage Temperature	Stability	Reference(s)
Solid Powder	-20°C	≥ 3 years	[3][9]
In Solvent	-80°C	Up to 1 year	[3]
-20°C	Up to 1 month	[3]	

Note: Aqueous solutions of **BAY 11-7082** are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4][9] For optimal results, use freshly prepared solutions for all experiments.[1]

Experimental Protocols Preparation of Stock Solutions

- High Concentration Stock (DMSO):
 - To prepare a 100 mM stock solution, dissolve 20.73 mg of BAY 11-7082 powder in 1 mL of anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
 - Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
- Working Solutions:
 - Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.
 - For aqueous buffers, it is recommended to first dissolve BAY 11-7082 in DMF and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.25 mg/ml in a 1:3 DMF:PBS solution.[9]



In Vitro Protocol: Inhibition of NF-κB Activation in Macrophages

This protocol is based on the treatment of RAW264.7 macrophage-like cells to assess the inhibitory effect of **BAY 11-7082** on lipopolysaccharide (LPS)-induced inflammation.

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[7]
- Plating: Seed the cells at a density of 1 x 10⁶ cells/mL in appropriate culture plates and allow them to adhere overnight.[7]
- Treatment:
 - Prepare working solutions of BAY 11-7082 in the cell culture medium at various concentrations (e.g., 0-15 μM).
 - Pre-treat the cells with the BAY 11-7082 working solutions for 30 minutes.
- Stimulation:
 - After pre-treatment, stimulate the cells with 1 μg/mL of LPS to induce an inflammatory response.[7]
- Incubation: Incubate the cells for the desired time period. For example, 6 hours for TNF-α measurement or 24 hours for nitric oxide (NO) and prostaglandin E₂ (PGE₂) analysis.[7]
- Analysis:
 - Collect the culture supernatants to measure the levels of inflammatory mediators like NO,
 PGE₂, and TNF-α using Griess reagent and ELISA kits, respectively.[7]
 - Cell viability can be assessed using a conventional MTT assay.[7]
 - To analyze the effect on the NF-κB pathway, cell lysates can be prepared for Western blotting to detect the phosphorylation status of IκBα, IKK, and p65.[7]



In Vivo Formulation and Administration Protocol

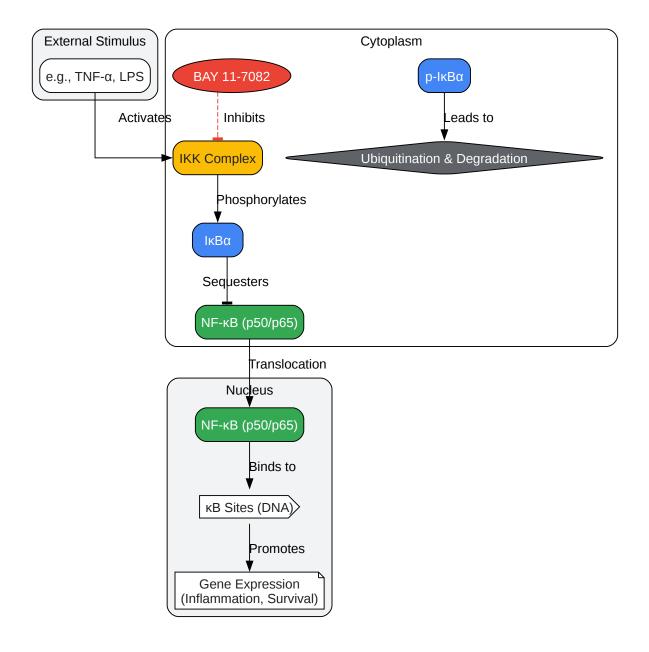
This section provides examples of formulations for in vivo studies. The optimal formulation and dosage must be determined empirically for each animal model and experimental design.

- Formulation 1 (PEG300/Tween80/Saline):
 - o To prepare a 1 mL working solution at a concentration of \ge 2.5 mg/mL:[1]
 - 1. Dissolve the required amount of **BAY 11-7082** in 100 μ L of DMSO to create a clear stock solution.
 - 2. Add 400 µL of PEG300 and mix until the solution is clear.
 - 3. Add 50 µL of Tween 80 and mix until clear.
 - 4. Finally, add 450 μL of saline and mix thoroughly.[1]
 - This formulation should be prepared fresh and used immediately.[1]
- Formulation 2 (Corn Oil):
 - To prepare a 1 mL working solution at a concentration of ≥ 2.5 mg/mL:[1]
 - 1. Dissolve the required amount of **BAY 11-7082** in 100 μ L of DMSO to create a clear stock solution.
 - 2. Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.[1]
 - This formulation should also be prepared fresh.
- Administration (Example):
 - In a mouse xenograft model of human gastric cancer, BAY 11-7082 was administered via intratumoral injection at doses of 2.5 or 5 mg/kg body weight, twice-weekly for 21 days.[6]
 [10]

Signaling Pathway and Workflow Diagrams



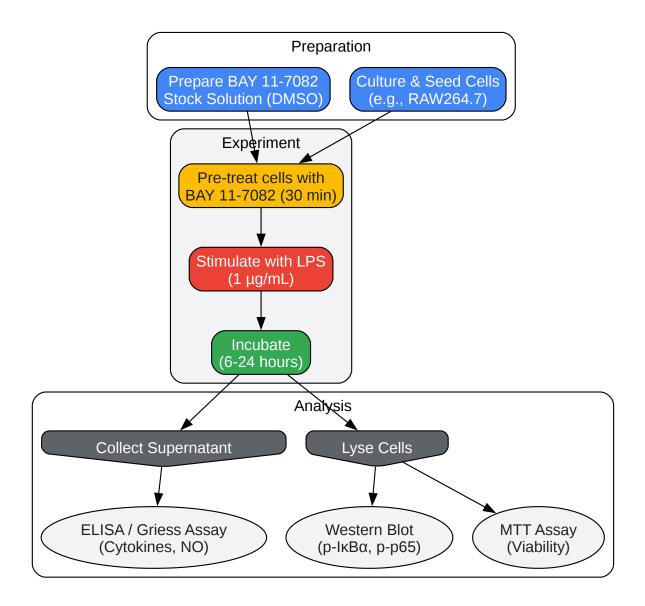
The following diagrams illustrate the mechanism of action of **BAY 11-7082** and a typical experimental workflow.





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Caption: Mechanism of **BAY 11-7082** action on the NF-kB pathway.



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Caption: General workflow for in vitro experiments with BAY 11-7082.



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